4-Isocyanatopyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanatopyridazine is a heterocyclic organic compound characterized by a pyridazine ring substituted with an isocyanate group at the 4-position. Pyridazine derivatives, including this compound, are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatopyridazine typically involves the reaction of pyridazine derivatives with phosgene or its safer alternatives, such as oxalyl chloride. The general reaction can be represented as:
RNH2+COCl2→RNCO+2HCl
where RNH₂ represents the pyridazine derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent safety measures due to the hazardous nature of phosgene. Alternative methods, such as the use of isocyanic acid addition to alkenes, are also explored to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanatopyridazine undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Substitution Reactions: Involves the replacement of the isocyanate group with other functional groups
Common Reagents and Conditions:
Alcohols: For urethane formation.
Water: For hydrolysis.
Amines and Carbonyl Compounds: For multicomponent reactions
Major Products:
Urethanes: Formed from reactions with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
4-Isocyanatopyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Explored for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and agrochemicals
Mechanism of Action
The mechanism of action of 4-Isocyanatopyridazine involves its reactivity with nucleophiles, leading to the formation of various derivatives. Its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their functions .
Comparison with Similar Compounds
Pyridazine: The parent compound with a similar structure but without the isocyanate group.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities
Uniqueness: 4-Isocyanatopyridazine is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C5H3N3O |
---|---|
Molecular Weight |
121.10 g/mol |
IUPAC Name |
4-isocyanatopyridazine |
InChI |
InChI=1S/C5H3N3O/c9-4-6-5-1-2-7-8-3-5/h1-3H |
InChI Key |
FVLKZPHUOXRQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.